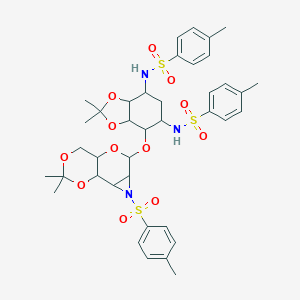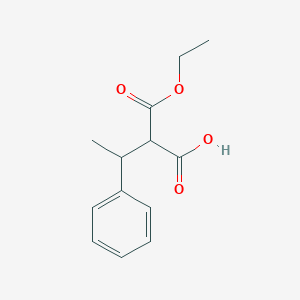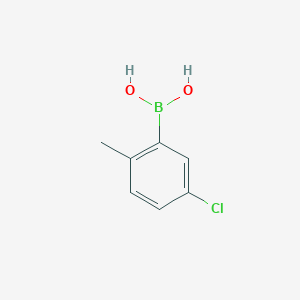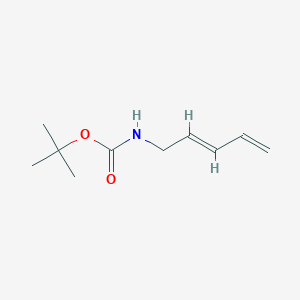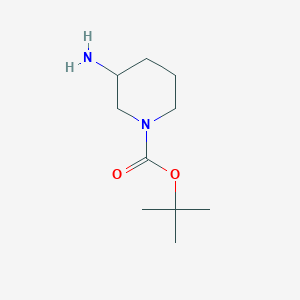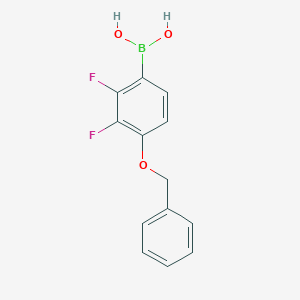
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a diphenylphosphinyl group, and multiple trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with carbon dioxide to form the corresponding carbamate. This intermediate is then reacted with a diphenylphosphinyl reagent and trifluoromethyl-containing compounds under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, and may require catalysts to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides or other oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds with modified chemical properties .
科学研究应用
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
作用机制
The mechanism by which carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, the diphenylphosphinyl group may inhibit specific enzymes by binding to their active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability .
相似化合物的比较
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with fewer functional groups, used in various synthetic applications.
Carbamic acid, ethyl ester: Another carbamate derivative with different alkyl groups, used in organic synthesis.
Carbamic acid, phenyl ester: Contains a phenyl group, offering different chemical properties and reactivity compared to the diphenylphosphinyl derivative.
Uniqueness
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of multiple trifluoromethyl groups and the diphenylphosphinyl moiety. These functional groups impart distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making the compound valuable for specific applications in research and industry .
属性
CAS 编号 |
145430-08-6 |
|---|---|
分子式 |
C21H22F6NO3P |
分子量 |
481.4 g/mol |
IUPAC 名称 |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
InChI 键 |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
145430-08-6 |
同义词 |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


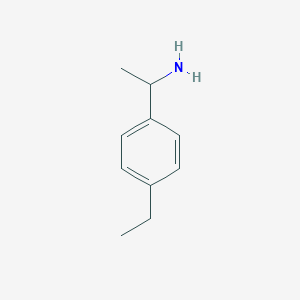
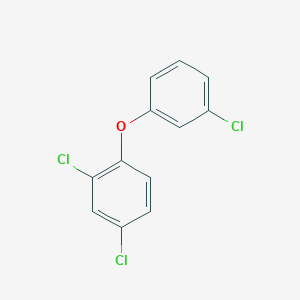

![2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B116104.png)
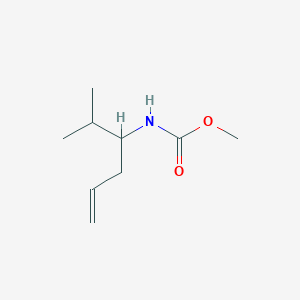
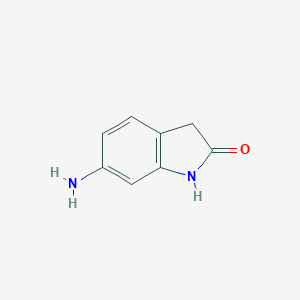

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
